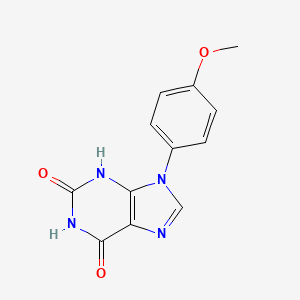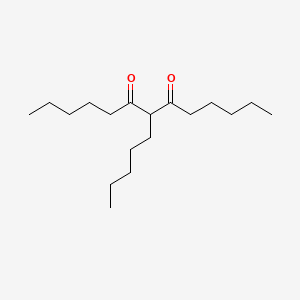
7-Pentyltridecane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Pentyltridecane-6,8-dione is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentyltridecane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Pentyltridecane-6,8-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Scientific Research Applications
7-Pentyltridecane-6,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 7-Pentyltridecane-6,8-dione involves its interaction with specific molecular targets. The diketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Pentyltridecane: Lacks the diketone functional groups, making it less reactive.
6,8-Dione derivatives: Compounds with similar diketone structures but different alkyl chains.
Uniqueness
7-Pentyltridecane-6,8-dione is unique due to its specific structure, which combines a long alkyl chain with two reactive diketone groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
58009-07-7 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
7-pentyltridecane-6,8-dione |
InChI |
InChI=1S/C18H34O2/c1-4-7-10-13-16(17(19)14-11-8-5-2)18(20)15-12-9-6-3/h16H,4-15H2,1-3H3 |
InChI Key |
WQEGAMHURBFZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)CCCCC)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


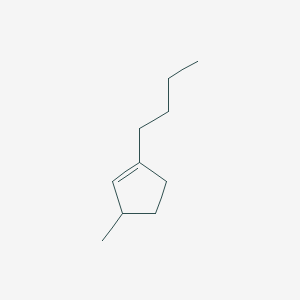
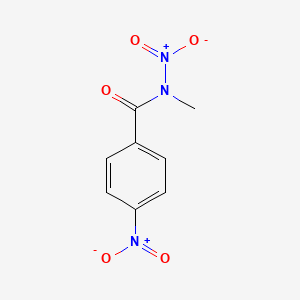
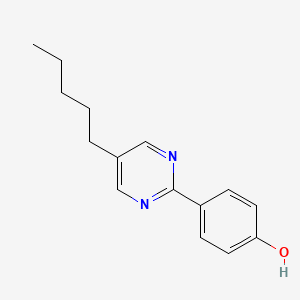
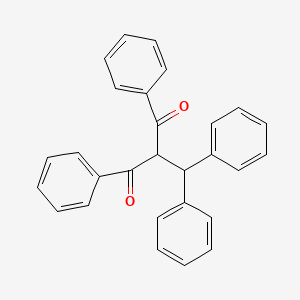
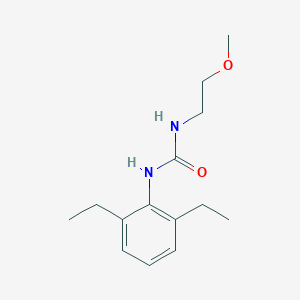
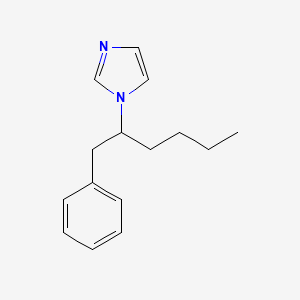
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)
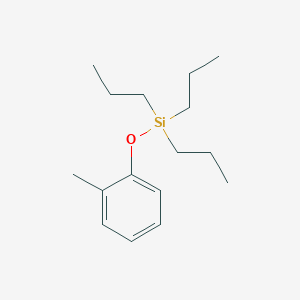
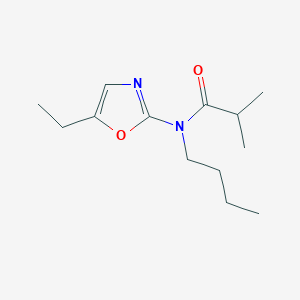
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
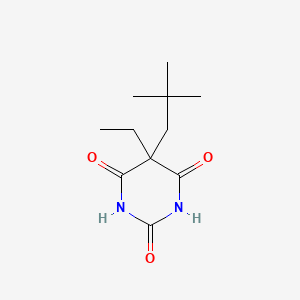
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
